3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile
Description
This compound is a heterocyclic organic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and an azetidine ring at position 4. The azetidine moiety is further functionalized with a methylamino group linked to a pyrazine-2-carbonitrile substituent.
Properties
IUPAC Name |
3-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9/c1-10-19-20-13-3-4-14(21-24(10)13)23-8-11(9-23)22(2)15-12(7-16)17-5-6-18-15/h3-6,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLJPFFROFEWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound is characterized by multiple heterocyclic rings, including triazole and pyridazine moieties. The presence of these rings contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N6 |
| Molecular Weight | 304.37 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases (caspase 9, 8, and 3/7). This suggests that it may trigger programmed cell death pathways effectively in various cancer cell lines such as MCF-7 and MDA-MB-231 .
- Cell Viability Assays : In vitro assays have demonstrated that related compounds exhibit stronger cytotoxic effects than traditional chemotherapeutic agents like cisplatin. The MTT assay results indicated a substantial decrease in cell viability at low concentrations of these compounds .
Autophagy Induction
The compound also appears to promote autophagy in cancer cells. Increased formation of autophagosomes and expression of beclin-1 were observed, suggesting that it may enhance cellular degradation processes that are often dysregulated in cancer .
Case Studies
Several studies have explored the biological activity of compounds structurally related to This compound :
- Study on Pyridazine Derivatives : A study evaluated various pyridazine derivatives for their anticancer activity and found that modifications at specific positions significantly enhanced their efficacy against breast cancer cell lines. The structure–activity relationship (SAR) analysis revealed critical insights into how different substituents affect biological outcomes .
- In Vivo Studies : Animal models treated with related compounds showed significant tumor reduction without notable toxicity. This highlights the potential for further development into therapeutic agents for cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Triazolo Substituents
- 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile Key Difference: Cyclobutyl replaces the methyl group on the triazolo ring. The molecular weight (361.4 g/mol) is higher than the target compound (estimated ~350 g/mol), which may influence pharmacokinetics .
Analogues with Varied Azetidine/Piperazine Substituents
- 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride
Derivatives with Alternative Heterocyclic Systems
- 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole Key Difference: Benzoxazole replaces pyrazine-2-carbonitrile. Impact: The benzoxazole moiety enables π-π stacking with aromatic residues in proteins, while the carbonyl group may increase metabolic stability.
Analogues with Functional Group Variations
- 5-Amino-1-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Key Difference: A triazinone-thioacetyl group replaces the triazolo-pyridazine system. Impact: The thioether linkage and triazinone ring introduce redox-sensitive and hydrogen-bond donor groups, respectively.
Comparative Data Table
| Compound Name | Core Structure | Key Substituent(s) | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile | Triazolo[4,3-b]pyridazine | Azetidine, pyrazine-2-carbonitrile | ~350 (estimated) | High π-π stacking, H-bond acceptor |
| 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile | Triazolo[4,3-b]pyridazine | Cyclobutyl, azetidine | 361.4 | Increased steric bulk |
| 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride | Triazolo[4,3-b]pyridazine | Piperazine | 283.2 | Enhanced solubility |
| 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole | Triazolo[4,3-b]pyridazine | Benzoxazole, piperidine carbonyl | 362.4 | Metabolic stability, π-π interactions |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for triazolo-pyridazine derivatives, such as multi-component reactions (e.g., ) or coupling of azetidine precursors (e.g., ). Yields for similar compounds range from 34–88%, suggesting variability based on substituent complexity .
- Biological Relevance : The pyrazine-2-carbonitrile group in the target compound may offer superior binding to kinase ATP pockets compared to analogues with amides or esters, as seen in ’s N-substituted triazolo-pyridazinamines .
- Stability : Unlike azide-containing derivatives (e.g., –10), the target compound lacks reactive functional groups, implying better stability for in vivo applications .
Q & A
Q. Basic
- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm) and azetidine methyl groups (δ 1.2–1.5 ppm). Overlapping signals require 2D-COSY or HSQC for assignment .
- IR spectroscopy : Confirms nitrile (C≡N, ~2230 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functionalities .
- HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
How can conflicting NMR and mass spectrometry data during structural elucidation be resolved?
Q. Advanced
- Multi-technique cross-validation : Combine DEPT-135 NMR to distinguish CH₃/CH₂ groups and HRMS isotopic patterns to rule out adducts .
- X-ray crystallography : Resolves ambiguous stereochemistry in azetidine or pyrazine moieties .
- Tandem MS/MS : Fragmentation patterns differentiate regioisomers (e.g., triazolo-pyridazine vs. pyrazolo-triazine) .
What solvents and reaction conditions optimize key cyclization steps?
Q. Basic
- Solvent selection : Methanol or ethanol for hydrazine-mediated cyclization (50–70°C, 12–24 hrs) .
- Acid catalysis : Trifluoroacetic acid (TFA) promotes azetidine ring closure (0–5°C, 1–2 hrs) .
- Inert atmosphere : N₂ or Ar prevents oxidation of thiol or amine intermediates .
How do structural modifications at the azetidine or pyrazine moieties affect bioactivity?
Q. Advanced
- Azetidine substitution : Introducing alkylthio groups (e.g., ethylthio) enhances lipophilicity, improving membrane permeability in antifungal assays .
- Pyrazine carbonitrile replacement : Replacing CN with carboxyl groups reduces cytotoxicity but diminishes kinase inhibition .
- Triazolo-pyridazine methylation : 3-Methyl groups stabilize π-stacking interactions with lanosterol-14α-demethylase (binding energy: −9.2 kcal/mol) .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like lanosterol-14α-demethylase (PDB: 3LD6). Validate parameters using re-docking (RMSD <2.0 Å) .
- MD simulations : AMBER or GROMACS assesses stability of ligand-receptor complexes (50 ns trajectories) .
- QSAR models : Correlate alkyl chain length (n=1–10) with antifungal IC₅₀ values (R² >0.85) .
What in vitro assays evaluate kinase inhibition potential?
Q. Advanced
- Kinase profiling : Use ADP-Glo™ assay for receptor tyrosine kinases (e.g., EGFR, IC₅₀ <100 nM) .
- Cellular assays : Phospho-ERK/STAT3 ELISA in HeLa cells quantifies downstream signaling inhibition .
- Counter-screening : Test against non-target kinases (e.g., CDK2) to confirm selectivity .
How are reaction intermediates stabilized to prevent degradation during synthesis?
Q. Advanced
- Low-temperature storage : Keep hydrazine intermediates at −20°C in anhydrous DMF .
- Chelating agents : EDTA (0.1 mM) prevents metal-catalyzed oxidation of thiols .
- Lyophilization : Freeze-drying amine salts (e.g., HCl salts) ensures long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
